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Compound of Interest

Compound Name: 15-Bromopentadecanoic acid

Cat. No.: B179503

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 15-bromopentadecanoic acid, a long-chain halogenated fatty acid. While experimental
spectra for this specific compound are not readily available in public databases, this document
extrapolates from established spectroscopic principles and data for analogous structures to
present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics. This guide also includes generalized
experimental protocols for obtaining such data, intended to support research and development
activities involving this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 15-bromopentadecanoic
acid. These predictions are based on the analysis of its constituent functional groups—a long
aliphatic chain, a terminal carboxylic acid, and a terminal bromo-group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. *H NMR Spectroscopy
The proton NMR spectrum of 15-bromopentadecanoic acid is expected to be characterized

by signals corresponding to the methylene protons of the long alkyl chain, the protons adjacent
to the carboxylic acid, and the protons adjacent to the bromine atom.
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~10-12 Singlet (broad) 1H HOOC-
~3.40 Triplet 2H Br-CHz-
~2.35 Triplet 2H -CH2-COOH
~1.85 Quintet 2H Br-CHz-CHz-
~1.63 Quintet 2H -CH2-CH2-COOH
~1.25 Multiplet (broad) 20H -(CH2)10-

1.1.2. 3C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons
bonded to the bromine and the carboxylic acid group, and the carbons of the long methylene

chain.
Chemical Shift (6, ppm) Assignment
~179-180 COOH
~34 Br-CHz-
~33 -CH2-COOH
~32 Br-CH2-CHa-
~28-30 -(CH2)10-
~25 -CHz2-CH2-COOH

Infrared (IR) Spectroscopy

The IR spectrum of 15-bromopentadecanoic acid will be dominated by the characteristic
absorptions of the carboxylic acid group and the alkyl chain.
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (from COOH)

2850-2960 Strong, Sharp C-H stretch (alkyl chain)

~1710 Strong, Sharp C=0 stretch (from COOH)

~1465 Medium C-H bend (methylene)

~1210-1320 Medium C-0O stretch (from COOH)

920 Medium. Broad O-H bend (out-of-plane, from
COOH)

~560-690 Medium-Weak C-Br stretch

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), will show the molecular ion
peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a
significant M+2 peak due to the natural isotopic abundance of 7°Br and 8!Br.

m/z Relative Abundance Assignment

320/322 Moderate [M]* (Molecular ion)

241 Variable [M - Br]*

275/277 Variable [M - COOH]*
[CH3COOH]* (McLafferty

60 Strong
rearrangement)

45 Strong [COOH]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for long-chain fatty
acids like 15-bromopentadecanoic acid.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 15-bromopentadecanoic acid in approximately
0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent will depend on
the solubility of the compound and the desired chemical shift reference.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift calibration (O ppm).

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal resolution.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees,
relaxation delay of 2-5 seconds. A larger number of scans will be required compared to *H
NMR due to the low natural abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the *H
NMR spectrum and assign the chemical shifts in both *H and 13C spectra.

IR Spectroscopy

e Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
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transparent pellet using a hydraulic press.

o Thin Film: If the sample is a low-melting solid or an oil, it can be placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) that has minimal IR
absorption in the regions of interest. The solution is then placed in a liquid sample cell.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or the pure solvent).
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound, this can be done via a direct insertion probe or by injection into a
gas chromatograph (GC-MS).

« |onization: Use an appropriate ionization technique. Electron lonization (EI) is common for
creating fragment ions and providing structural information.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. The presence of bromine should be confirmed by the
characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 15-bromopentadecanoic acid.
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Caption: Workflow for the spectroscopic characterization of 15-bromopentadecanoic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 15-Bromopentadecanoic Acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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